

Spectral Analysis of N-Ethoxycarbonyl-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Ethoxycarbonyl-L-phenylalanine*

Cat. No.: B025040

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **N-Ethoxycarbonyl-L-phenylalanine**, a key derivative of the amino acid L-phenylalanine used in various scientific applications, including peptide synthesis and drug development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Molecular Structure

N-Ethoxycarbonyl-L-phenylalanine possesses a chemical formula of $C_{12}H_{15}NO_4$ and a molecular weight of 237.25 g/mol .[\[1\]](#)[\[2\]](#) The structure features an ethoxycarbonyl group attached to the nitrogen atom of the L-phenylalanine backbone.

Spectral Data Presentation

The following tables summarize the available and expected spectral data for **N-Ethoxycarbonyl-L-phenylalanine**. Due to the limited availability of direct experimental data in public repositories, some values are predicted based on the analysis of similar compounds and general principles of spectroscopy.

Table 1: 1H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20-7.35	m	5H	Aromatic protons (C ₆ H ₅)
~5.10	d	1H	NH
~4.60	m	1H	α -CH
~4.10	q	2H	-O-CH ₂ -CH ₃
~3.15	m	2H	β -CH ₂
~1.20	t	3H	-O-CH ₂ -CH ₃

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~174	Carbonyl carbon (COOH)
~156	Carbonyl carbon (N-COO-)
~136	Quaternary aromatic carbon
~129	Aromatic CH
~128	Aromatic CH
~127	Aromatic CH
~61	-O-CH ₂ -
~55	α -CH
~38	β -CH ₂
~14	-CH ₃

Table 3: IR Spectral Data

Frequency (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (Carboxylic Acid)
~3030	Medium	Aromatic C-H stretch
~2980, 2940	Medium	Aliphatic C-H stretch
~1740	Strong	C=O stretch (Ester)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1540	Medium	N-H bend
~1450, 1495	Medium	Aromatic C=C stretch
~1250	Strong	C-O stretch
~700, 740	Strong	Aromatic C-H out-of-plane bend

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

m/z	Ion
237	[M] ⁺ (Molecular Ion)
192	[M - COOH] ⁺
164	[M - COOEt] ⁺
146	[M - CH ₂ -C ₆ H ₅] ⁺
91	[CH ₂ -C ₆ H ₅] ⁺ (Tropylium ion)

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of **N-Ethoxycarbonyl-L-phenylalanine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- ^1H NMR Acquisition: The proton spectrum is acquired using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans (several hundred to thousands) is typically required due to the lower natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

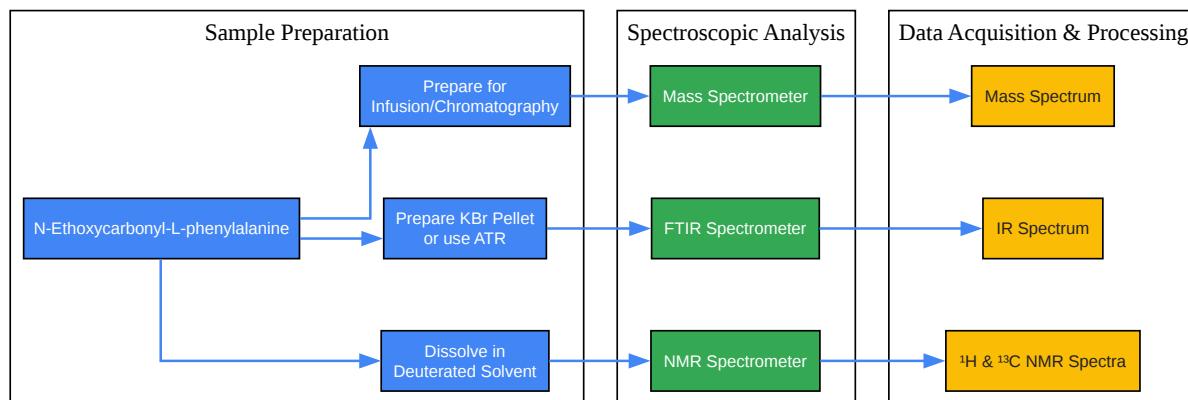
- Sample Preparation: A small amount of the solid **N-Ethoxycarbonyl-L-phenylalanine** is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly onto the ATR crystal.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum of the sample. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common method for volatile compounds, where the sample is bombarded with a high-energy electron beam (typically 70 eV).
- Instrumentation: A mass spectrometer equipped with an appropriate ion source (e.g., EI) and mass analyzer (e.g., quadrupole or time-of-flight) is used.
- Mass Analysis and Detection: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **N-Ethoxycarbonyl-L-phenylalanine**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 19887-32-2: N-ethoxycarbonyl-L-phenylalanine [cymitquimica.com]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [Spectral Analysis of N-Ethoxycarbonyl-L-phenylalanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b025040#spectral-data-for-n-ethoxycarbonyl-l-phenylalanine-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com